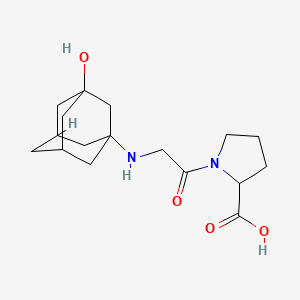
rutherfordium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rutherfordium is a synthetic chemical element with the symbol Rf and atomic number 104. It is named after the physicist Ernest Rutherford. As a synthetic element, it is not found in nature and can only be made in a particle accelerator. This compound is radioactive, and the most stable known isotope, 267 Rf, has a half-life of about 48 minutes .
Preparation Methods
Rutherfordium is produced by the fusion of lighter nuclei in particle accelerators. One common method involves bombarding californium-249 with carbon-12 ions, resulting in the formation of this compound-257 and this compound-258 . Another method includes the nuclear fusion of plutonium-242 with neon ions . These processes require highly controlled environments and sophisticated equipment due to the element’s instability and radioactivity.
Chemical Reactions Analysis
Rutherfordium is expected to form various compounds, including halides such as this compound tetrafluoride (RfF₄), this compound tetrachloride (RfCl₄), this compound tetrabromide (RfBr₄), and this compound tetraiodide (RfI₄) . It is also predicted to form oxides and hydrides, similar to other group 4 elements like hafnium and zirconium . due to its scarcity and short half-life, detailed studies on its chemical reactions are limited.
Scientific Research Applications
Rutherfordium is primarily used for scientific research purposes. Its study is crucial for understanding the properties of superheavy elements and the stability of heavy nuclei . Researchers use this compound to explore the boundaries of the periodic table and to test theoretical models of atomic structure . Despite its limited practical applications due to its radioactivity and short-lived existence, this compound plays a significant role in advancing atomic theory and nuclear physics .
Mechanism of Action
The mechanism by which rutherfordium exerts its effects is not well-documented due to its highly unstable nature and short half-life. As a synthetic element, it does not have biological significance or practical applications in medicine or industry. Its primary interactions are studied in controlled laboratory settings, focusing on its behavior in chemical reactions and its properties as a superheavy element .
Comparison with Similar Compounds
Rutherfordium is chemically similar to other group 4 elements, particularly hafnium and zirconium . It shares similar oxidation states and is expected to form comparable compounds, such as halides and oxides . unlike hafnium and zirconium, this compound is a synthetic element with no natural occurrence and a much shorter half-life . This makes it unique in its study and application, primarily limited to scientific research.
Similar Compounds::- Hafnium (Hf)
- Zirconium (Zr)
This compound’s uniqueness lies in its position as a superheavy element, contributing to the understanding of the periodic table’s limits and the stability of heavy nuclei .
Properties
Molecular Formula |
Rf39 |
|---|---|
Molecular Weight |
10417.7 g/mol |
IUPAC Name |
rutherfordium |
InChI |
InChI=1S/39Rf |
InChI Key |
HMGALKMTDLUGQG-UHFFFAOYSA-N |
Canonical SMILES |
[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


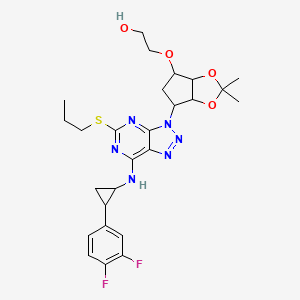
![(1S,2R,6S,8R,11S,12S,15S,16S)-5,15-dihydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile](/img/structure/B13386914.png)
![6-(4-Nitrophenyl)-3h-thieno[3,2-d]pyrimidin-4-one](/img/structure/B13386915.png)
![1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B13386932.png)

![2,10-Bis-(3-methyl-but-2-enyl)-6a,11a-dihydro-6H-benzo[4,5]furo[3,2-c]chromene-3,8-diol](/img/structure/B13386935.png)
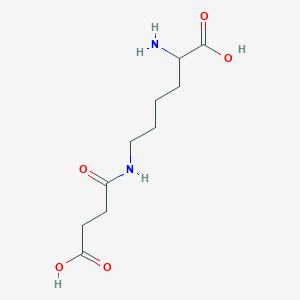
![(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.0^{1,13.0^{4,12.0^{5,9]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol](/img/structure/B13386946.png)
![[1-(4-{2-[4-(3-o-Tolyl-ureido)-phenyl]-acetyl}-morpholine-3-carbonyl)-piperidin-4-yl]-acetic acid](/img/structure/B13386959.png)

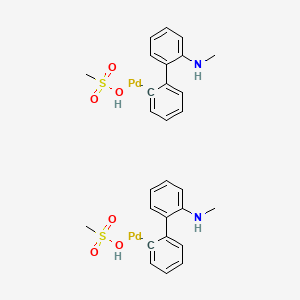
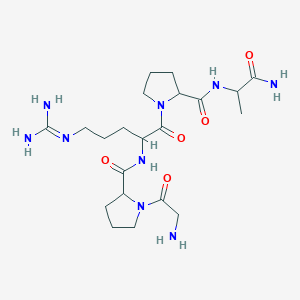
![N-[1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B13386985.png)
